2-(Cyclobutylamino)benzonitrile
Overview
Description
2-(Cyclobutylamino)benzonitrile is an organic compound characterized by a cyclobutylamino group attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylamino)benzonitrile typically involves the reaction of cyclobutylamine with benzonitrile under specific conditions. One common method is the nucleophilic substitution reaction, where cyclobutylamine acts as the nucleophile and benzonitrile as the electrophile. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of reactor type depends on the scale of production and the specific requirements of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylamino)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using different nucleophiles, such as alkyl halides or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted benzonitriles.
Scientific Research Applications
2-(Cyclobutylamino)benzonitrile has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Cyclobutylamino)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(aminomethyl)benzonitrile
2-(methylamino)benzonitrile
2-(ethylamino)benzonitrile
Properties
IUPAC Name |
2-(cyclobutylamino)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-8-9-4-1-2-7-11(9)13-10-5-3-6-10/h1-2,4,7,10,13H,3,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDOXDIPGYSKIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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